3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine
Description
Properties
IUPAC Name |
3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFALXWLMQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319726 | |
| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893996-82-2 | |
| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Substituent Effects on Physicochemical Properties
Analysis :
- Lipophilicity : The methylsulfanyl group in the target compound contributes to higher logP compared to the polar methanesulfonate in 7a .
- Electron Effects : The 3-nitrophenyl group (electron-withdrawing) contrasts with the methoxyphenyl (electron-donating) in , altering charge distribution and reactivity .
Prodrug Activation
This compound shares functional parallels with 3-(3-nitrophenyl)-6-methylthiotetrazine, which participates in inverse electron-demand Diels-Alder (IEDDA) reactions to release pyridazine inhibitors. This mechanism is critical in dual-prodrug systems for targeted drug delivery . In contrast, sulfonamide derivatives like 7a () lack bioorthogonal reactivity but exhibit antimicrobial activity due to the sulfamoyl group .
Pharmacological Potential
- Target Compound : The nitro group may confer inhibitory activity against kinases or inflammatory mediators, akin to pyrazolylpyridazines in glycogen synthase kinase inhibition .
- Methyl-Substituted Analogues : Methyl groups at C3 (e.g., ’s 3-methyl-6-[methanesulfonylbenzyl]pyridazine) improve metabolic stability but reduce solubility compared to the methylsulfanyl variant .
Key Research Findings
- Electrostatic Properties: Semiempirical AM1 calculations () suggest that substituents near pyridazine nitrogens dictate activity.
- Thermodynamic Stability : The methylsulfanyl group’s moderate steric bulk stabilizes the pyridazine ring compared to bulkier substituents like oxadiazoles () .
Biological Activity
3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing available data from various studies, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyridazine ring substituted with a methylthio group and a nitrophenyl moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Inflammatory Mediators : Similar to other pyridazine derivatives, this compound may inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) .
- Antimicrobial Activity : The presence of the nitrophenyl group suggests potential antimicrobial properties, which have been observed in various nitrogen-containing heterocycles .
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of pyridazine derivatives. For instance, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds ranged from 1 to 10 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyridazine Derivative A | 5 | E. coli |
| Related Pyridazine Derivative B | 2 | S. aureus |
Anti-inflammatory Effects
In vitro studies have shown that pyridazine derivatives can significantly reduce inflammation markers. For example, a study indicated that certain derivatives could lower COX-2 and iNOS expression levels by over 50% compared to controls .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A recent study assessed a series of pyridazine derivatives for their antibacterial properties. The results indicated that compounds with a similar structure to this compound exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus .
- In Vivo Anti-inflammatory Study : An investigation into the anti-inflammatory effects of related pyridazine compounds demonstrated significant reductions in paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
Compared to other heterocyclic compounds, this compound shows unique properties due to its specific substitutions:
| Compound Type | Activity Profile | Notes |
|---|---|---|
| Pyrimidine Derivatives | Antiviral, Antimicrobial | Commonly used in drug development |
| Pyridazine Derivatives | Antibacterial, Anti-inflammatory | Notable for lower cytotoxicity in cell lines |
| This compound | TBD | Potentially effective against inflammation and infection |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine, and how are intermediates characterized?
- Methodology : Synthesis typically involves nucleophilic substitution at the pyridazine core, followed by Suzuki-Miyaura coupling to introduce the 3-nitrophenyl group. Key steps include:
- Step 1 : Thioether formation via reaction of 3-chloropyridazine with methyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
- Step 2 : Palladium-catalyzed cross-coupling with 3-nitrophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux).
- Intermediates : Characterized using TLC for reaction progress and ¹H/¹³C NMR to confirm regioselectivity .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Assigns substituent positions (e.g., nitro group at C6 via HMBC correlations).
- Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₈N₄O₂S) and detects fragmentation patterns.
- HPLC-PDA : Assesses purity (>98%) and identifies byproducts (e.g., sulfoxide derivatives from oxidation) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for functionalization of the pyridazine core?
- Approach :
- Density Functional Theory (DFT) : Calculates activation energies for competing pathways (e.g., electrophilic vs. nucleophilic attack at C3).
- Molecular Dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Validation : Experimental yields and regioselectivity data are compared with computational predictions to refine mechanistic models .
Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values in cancer cell lines)?
- Resolution Framework :
- Controlled Replication : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and compound purity verification via HPLC-MS .
- Dose-Response Validation : Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to confirm activity.
- Metabolite Screening : Identify degradation products (e.g., sulfone derivatives) that may interfere with bioactivity .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Protocol :
- In Vitro Kinase Assays : Test inhibition of EGFR or VEGFR2 using recombinant enzymes (ATP-Glo® Luminescent Assay).
- Molecular Docking : Predict binding modes to kinase active sites (AutoDock Vina) and validate via mutagenesis studies.
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Q. What methodologies elucidate the reactivity of the methylsulfanyl and nitrophenyl groups under varying pH and temperature?
- Experimental Design :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via UV-Vis (λ = 320 nm for nitro group).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, N₂ atmosphere).
- Reactivity Mapping : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide at 60°C in H₂O₂) .
Q. How does the compound’s stability in solution impact reproducibility in catalytic studies?
- Key Factors :
- Solvent Choice : Degradation accelerates in polar aprotic solvents (e.g., DMSO) vs. chlorinated solvents (e.g., CHCl₃).
- Light Sensitivity : Nitro group photodegradation requires amber vials and inert atmospheres (Ar/N₂).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
Q. What advanced techniques validate structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replacing methylsulfanyl with ethylsulfonyl).
- Crystallography : Solve X-ray structures to correlate conformation with activity.
- QSAR Modeling : Train machine learning models on bioactivity datasets to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
